4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene
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Overview
Description
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and appropriate solvents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of bromine, difluoromethyl, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired effects in various applications.
Comparison with Similar Compounds
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
4-Bromo-1-(trifluoromethyl)benzene: Lacks the difluoromethyl and trifluoromethoxy groups, resulting in different chemical properties and reactivity.
4-Bromo-2-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, leading to variations in its applications and reactivity.
1-Bromo-4-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of difluoromethyl and trifluoromethoxy groups, resulting in different chemical behavior.
Properties
Molecular Formula |
C8H4BrF5O |
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Molecular Weight |
291.01 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-5(7(10)11)6(3-4)15-8(12,13)14/h1-3,7H |
InChI Key |
KBHILJZUGRPMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(F)F |
Origin of Product |
United States |
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